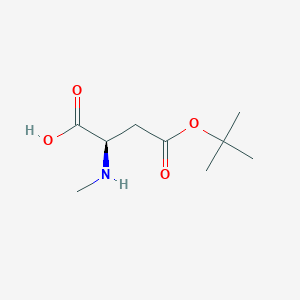
N-Me-D-Asp(OtBu)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-D-Aspartic Acid tert-Butyl Ester, also known as N-Me-D-Asp(OtBu)-OH, is a derivative of aspartic acid. This compound is often used in peptide synthesis and other chemical research applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Aspartic Acid tert-Butyl Ester typically involves the protection of the carboxyl group of aspartic acid with a tert-butyl group. This can be achieved through the reaction of aspartic acid with tert-butyl bromide in the presence of a base such as triethylamine . The methylation of the amine group is then carried out using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of N-Methyl-D-Aspartic Acid tert-Butyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
化学反应分析
Types of Reactions
N-Methyl-D-Aspartic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected derivatives of aspartic acid, which are useful intermediates in peptide synthesis .
科学研究应用
N-Methyl-D-Aspartic Acid tert-Butyl Ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in neurotransmission and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-Methyl-D-Aspartic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an agonist at N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory function . The compound’s effects are mediated through the activation of these receptors, leading to calcium influx and subsequent cellular responses .
相似化合物的比较
Similar Compounds
N-Methyl-D-Aspartic Acid: Lacks the tert-butyl protecting group, making it more reactive in certain conditions.
N-Methyl-L-Aspartic Acid tert-Butyl Ester: The L-isomer of the compound, which has different stereochemistry and biological activity.
Aspartic Acid tert-Butyl Ester: Lacks the methyl group on the amine, resulting in different reactivity and applications.
Uniqueness
N-Methyl-D-Aspartic Acid tert-Butyl Ester is unique due to its combination of methylation and tert-butyl protection, which provides specific reactivity and stability. This makes it particularly useful in peptide synthesis and other chemical applications where selective protection and deprotection are required .
属性
分子式 |
C9H17NO4 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
(2R)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m1/s1 |
InChI 键 |
VVZMENGKDSBXFM-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC |
规范 SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


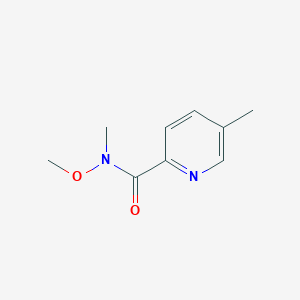
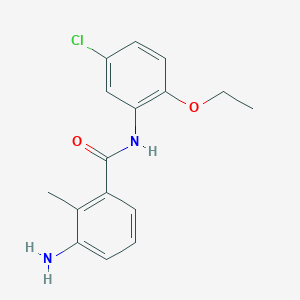

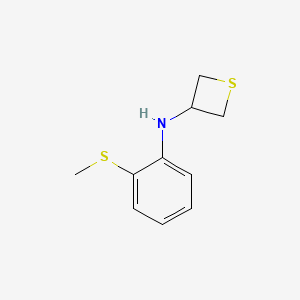
![7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13000747.png)
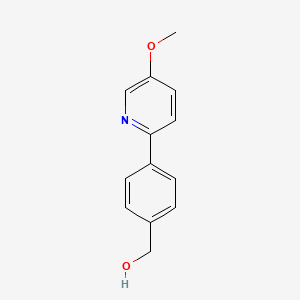
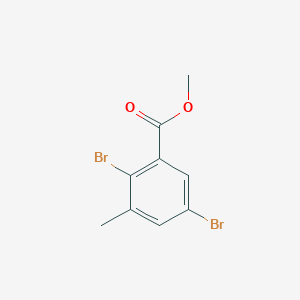
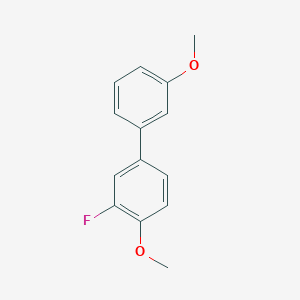
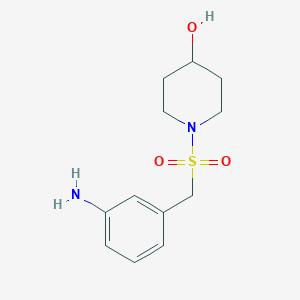
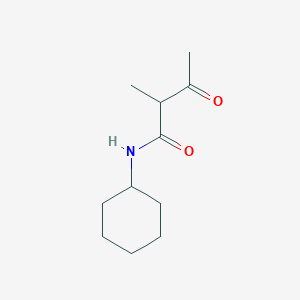
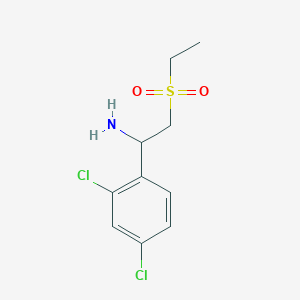

![3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid](/img/structure/B13000796.png)
![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylicacid](/img/structure/B13000820.png)
